N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-18(2,3)16(23)20-17-19-13(11-24-17)10-15(22)21-9-8-12-6-4-5-7-14(12)21/h4-7,11H,8-10H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSKNKOJVNLCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the condensation of indoline derivatives with thiazole-containing intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and biological activities.
Structural and Physicochemical Comparison
Key Observations
Structural Variations: The target compound’s indolin-1-yl group distinguishes it from analogs with piperazine () or difluorobenzyl () substituents. Pivalamide vs.
Physicochemical Properties :
- Melting points for urea derivatives (e.g., 1f: 198–200°C) are higher than typical for pivalamide-containing compounds, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in ureas.
- Yields for urea/thiazole hybrids (70–78%) indicate feasible synthetic routes, though the target compound’s synthesis efficiency remains unverified.
Biological Activity :
- Piperazine derivatives () exhibit P-glycoprotein (P-gp) inhibition, enhancing paclitaxel bioavailability by 56–106.6% . The target compound’s indolin group may modulate similar efflux pumps but with distinct potency due to structural differences.
- Benzothiazole sulphonamides () show antiproliferative activity, highlighting the role of thiazole-heterocycle hybrids in oncology. The target compound’s indolin moiety could align with kinase or apoptosis targets, though specific data is lacking.
Research Findings and Implications
- Synthetic Routes : Thiazole-amide compounds are typically synthesized via coupling reactions (e.g., amine-carboxylate coupling using reagents like HATU or EDCI) . The target compound may follow analogous steps, with indolin-1-yl acetic acid as a key intermediate.
- Computational Insights : Density-functional theory (DFT) studies () could predict electron density distribution and reactivity, aiding in rational design. For example, exact-exchange functionals () might optimize the compound’s charge distribution for target binding.
- Biological Potential: Structural similarities to P-gp inhibitors () and antiproliferative agents () suggest the target compound could be explored in oncology or drug-resistance reversal. However, in vitro assays are needed to validate these hypotheses.
Biological Activity
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the mechanisms underlying its effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features an indoline moiety linked to a thiazole ring, which is known for contributing to various biological activities. The synthesis typically involves the condensation of indoline derivatives with thiazole-containing intermediates under specific conditions, often employing organic solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine. The overall yield from these reactions can vary significantly, generally ranging from 49% to 77% depending on the specific conditions used.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of indole-thiazole have shown minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 0.06 to 1.88 mg/mL. The presence of both indole and thiazole rings is particularly associated with enhanced antimicrobial efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, a related study reported IC50 values for certain derivatives against A549 lung cancer cells ranging from 11.20 to 59.61 µg/mL . The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular pathways that promote apoptosis in cancer cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can interact with receptor binding pockets, influencing signaling pathways within cells.
These interactions can lead to significant changes in cellular responses, contributing to its antimicrobial and anticancer effects.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indoline, Thiazole | Antimicrobial, Anticancer |
| Indole-Thiazole Derivatives | Indole, Thiazole | Antimicrobial |
| Pyrazinecarboxamide Derivatives | Pyrazine, Carboxamide | Anticancer |
Case Studies
One notable case study involved the exploration of indole-thiazole derivatives for their anticancer properties. Researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that certain derivatives exhibited promising activity, warranting further investigation into their potential as therapeutic agents .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide?
- Methodology : A two-step approach is typically used: (i) Formation of the thiazole core via cyclization of thiourea derivatives with α-haloacetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under reflux in polar aprotic solvents (e.g., acetone) with potassium carbonate as a base . (ii) Subsequent coupling of the thiazole intermediate with indoline derivatives via amide bond formation using carbodiimide-based coupling agents. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodology :
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with shifts for the pivalamide methyl groups (~1.2 ppm), thiazole protons (~6.5–7.5 ppm), and indolin-1-yl carbonyl (~170 ppm) .
- Mass spectrometry (EI) confirms molecular weight and fragmentation patterns, with the molecular ion peak matching the calculated mass (e.g., m/z ~400–450) .
- Elemental analysis validates C, H, N, and S content within ±0.4% deviation .
Q. What in vitro biological assays are suitable for evaluating its antiproliferative activity?
- Methodology :
- MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hours, with IC₅₀ values calculated using nonlinear regression .
- Dose-response curves (0.1–100 µM) identify potency, while comparison to reference drugs (e.g., doxorubicin) validates selectivity .
- Mechanistic follow-up : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodology :
- Substituent variation : Modify the indolin-1-yl group (e.g., electron-withdrawing substituents on the aromatic ring) to enhance metabolic stability .
- Thiazole core optimization : Replace the pivalamide group with bulkier tert-butyl or trifluoromethyl moieties to improve lipophilicity and membrane permeability .
- In silico docking (AutoDock Vina) predicts binding affinity to targets like tubulin or kinases, guiding synthetic priorities .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Cell line profiling : Compare activity in p53-wildtype vs. p53-mutant lines to assess dependency on apoptotic pathways .
- Pharmacokinetic profiling : Measure solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) to clarify discrepancies between in vitro and in vivo efficacy .
- Off-target screening (e.g., kinase panels) identifies unintended interactions that may explain variability .
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Methodology :
- Temperature control : Lowering reaction temperature during cyclization (e.g., 0°C vs. reflux) reduces side products like oxidized indoline derivatives .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for amide coupling to enhance efficiency .
- Solvent optimization : Replace acetone with DMF or THF to improve solubility of intermediates, facilitating higher yields (>70%) .
Q. What experimental approaches identify the compound’s molecular target(s)?
- Methodology :
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint genes whose loss confers resistance to the compound .
- Thermal shift assay (TSA) : Monitor protein denaturation to validate target engagement (e.g., COX-1/2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
